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Compound of Interest

Compound Name: Acoramidis

Cat. No.: B605222

An objective analysis of acoramidis's performance in clinical trials for the treatment of
transthyretin-mediated amyloidosis (ATTR), with a focus on cross-validation of efficacy data
from different research labs.

This guide provides researchers, scientists, and drug development professionals with a
comprehensive overview of the efficacy of acoramidis, a next-generation transthyretin (TTR)
stabilizer. The data presented is primarily derived from the global Phase 3 ATTRibute-CM
clinical trial and its open-label extension, with corroborating evidence from a Phase 3 trial
conducted in Japan.

Mechanism of Action

Acoramidis is an orally administered small molecule designed to mimic the stabilizing effects
of the naturally occurring T119M variant of the TTR protein.[1] It binds to the thyroxine-binding
sites of the TTR tetramer with high selectivity.[2] This binding stabilizes the tetrameric structure,
preventing its dissociation into monomers, which is the rate-limiting step in the formation of
amyloid fibrils.[2][3] The accumulation of these fibrils in the heart leads to transthyretin amyloid
cardiomyopathy (ATTR-CM), a progressive and fatal disease.[4] By preventing the formation of
amyloidogenic monomers, acoramidis aims to halt the progression of the disease.

Quantitative Efficacy Data

The primary source of efficacy data for acoramidis is the multi-center, randomized, double-
blind, placebo-controlled Phase 3 ATTRibute-CM trial. The trial enrolled 632 patients with
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symptomatic ATTR-CM. An open-label extension (OLE) of this study has provided longer-term
data. Additionally, a Phase 3 trial in Japan involving 25 patients has shown results consistent
with the global study.

The following tables summarize the key efficacy endpoints from the ATTRibute-CM trial and its
open-label extension.

Table 1: Primary and Key Secondary Endpoints at 30 Months (ATTRibute-CM)
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Table 2: Long-Term Efficacy at 42 Months (ATTRibute-CM Open-Label Extension)
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Experimental Protocols

The ATTRibute-CM trial was a global, multi-center, randomized, double-blind, placebo-
controlled study.

o Participants: 632 patients with symptomatic transthyretin amyloid cardiomyopathy (both wild-
type and hereditary).

e |[ntervention: Patients were randomized in a 2:1 ratio to receive either acoramidis
hydrochloride (800 mg twice daily) or a placebo for 30 months.

e Primary Endpoint: The primary endpoint was a hierarchical analysis of all-cause mortality,
frequency of cardiovascular-related hospitalization, change from baseline in N-terminal pro-
B-type natriuretic peptide (NT-proBNP), and change from baseline in the 6-minute walk
distance (6MWD). This composite endpoint was analyzed using the Finkelstein-Schoenfeld
method to generate a "win ratio".

» Key Secondary Endpoints: Included individual components of the primary endpoint, change
in Kansas City Cardiomyopathy Questionnaire-Overall Summary (KCCQ-OS) score, and
serum TTR levels.
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+ Open-Label Extension: Participants who completed the 30-month study were eligible to
enroll in an open-label extension study where all participants received acoramidis.
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Caption: Acoramidis stabilizes the TTR tetramer, preventing its dissociation.

ATTRibute-CM Trial Workflow
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Caption: Workflow of the ATTRibute-CM trial and its open-label extension.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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